Fotemustine

Vue d'ensemble

Description

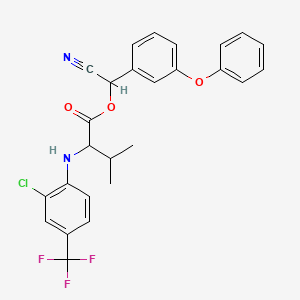

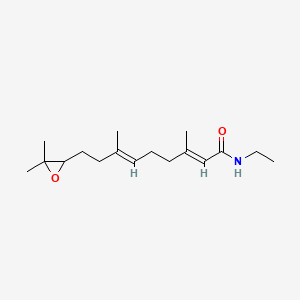

Fotemustine est un agent alkylant de la famille des nitrosourées, principalement utilisé dans le traitement du mélanome métastatique et des gliomes malins . Il se caractérise par le greffage d'un groupe phosphonoalanine sur le radical nitrosourée, ce qui augmente sa lipophilie et permet une meilleure diffusion à travers les membranes cellulaires et la barrière hémato-encéphalique . This compound est disponible en Europe mais n'a pas été approuvé par la FDA américaine .

Préparation Methods

This compound peut être préparé en utilisant un procédé de cristallisation par dissolution pour produire une poudre stérile pour injection . Cette méthode améliore la stabilité du médicament, ce qui facilite son stockage et son transport. Le procédé implique des conditions de réaction douces et un processus de production simple . Une autre méthode consiste à préparer la this compound sous forme d'émulsion lipidique injectable, qui comprend le mélange d'huile de soja, d'huile à chaîne moyenne et d'acide oléique pour préparer une phase huileuse .

Chemical Reactions Analysis

This compound subit plusieurs types de réactions chimiques, notamment l'alkylation et la réticulation de l'ADN. Il forme des adduits chloroéthyles en position 6 de la guanine, ce qui entraîne des réticulations N1-guanine et N3-cytosine . Ces réactions inhibent la synthèse de l'ADN, provoquent un arrêt du cycle cellulaire et conduisent finalement à l'apoptose . Les réactifs couramment utilisés dans ces réactions comprennent l'acide ellagique, qui inhibe l'alkylation de l'O6-guanine . Les principaux produits formés à partir de ces réactions sont des adduits et des réticulations d'ADN qui contribuent à la cytotoxicité du composé .

Scientific Research Applications

This compound a plusieurs applications de recherche scientifique, en particulier dans les domaines de la médecine et de l'oncologie. Il est utilisé comme traitement de sauvetage pour les gliomes malins récurrents et a montré son efficacité dans le traitement du mélanome malin disséminé, y compris les métastases cérébrales . This compound est également étudié en combinaison avec d'autres médicaments, tels que les inhibiteurs de l'angiogenèse comme le bévacizumab, pour améliorer ses effets thérapeutiques . De plus, des modèles métaboliques ont prédit l'utilisation de la this compound en association avec d'autres médicaments pour le traitement des gliomes .

Mechanism of Action

This compound exerce ses effets en alkylant la guanine de l'ADN, formant des adduits chloroéthyles en position 6 de la guanine . Cela entraîne la formation de réticulations N1-guanine et N3-cytosine, qui inhibent la synthèse de l'ADN et provoquent un arrêt du cycle cellulaire . La lipophilie du composé lui permet de traverser la barrière hémato-encéphalique, ce qui le rend efficace dans le traitement des tumeurs cérébrales . Les principales cibles moléculaires de la this compound sont l'ADN et la réductase de la thioredoxine 1, qui contribuent à ses effets cytotoxiques .

Comparison with Similar Compounds

This compound est similaire à d'autres composés de la nitrosourée, tels que la lomustine et la carmustine, qui sont également utilisés comme agents alkylants dans le traitement du cancer . this compound a une structure unique qui comprend un groupe phosphonoalanine, améliorant sa lipophilie et sa capacité à traverser la barrière hémato-encéphalique . Cela rend la this compound particulièrement efficace dans le traitement des tumeurs cérébrales par rapport aux autres nitrosourées . Des composés similaires comprennent la lomustine, la carmustine et la semustine .

Applications De Recherche Scientifique

Fotemustine has several scientific research applications, particularly in the fields of medicine and oncology. It is used as a salvage therapy for recurrent malignant gliomas and has shown efficacy in treating disseminated malignant melanoma, including cerebral metastases . This compound is also being explored in combination with other drugs, such as angiogenesis inhibitors like bevacizumab, to enhance its therapeutic effects . Additionally, metabolic models have predicted the use of this compound in combination with other drugs for the treatment of gliomas .

Mécanisme D'action

Target of Action

Fotemustine, an alkylating agent, primarily targets the DNA molecule within cells . It specifically interacts with the guanine base, one of the four bases in DNA .

Mode of Action

This compound works by forming chloroethyl adducts at the 6 position of guanine, resulting in N1-guanine and N3-cytosine cross linkages . This interaction disrupts the DNA structure, inhibiting DNA synthesis, causing cell cycle arrest, and ultimately leading to apoptosis or programmed cell death .

Biochemical Pathways

The action of this compound affects the DNA replication pathway, leading to cell cycle arrest and apoptosis . It has been suggested that this compound may also impact oxidative stress and polyamine metabolism pathways .

Pharmacokinetics

This compound is characterized by its high lipophilicity, which allows it to easily diffuse through the cell membrane and the blood-brain barrier . This property makes it particularly useful in treating brain tumors, including metastatic melanoma .

Result of Action

The molecular effect of this compound is the disruption of DNA structure, leading to cell cycle arrest and apoptosis . On a cellular level, this results in the reduction of cell proliferation, particularly in cancer cells . In clinical settings, this compound has shown to improve survival rates in patients with gliomas when compared to other anti-brain tumor chemotherapies .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For instance, its lipophilic nature allows it to cross the blood-brain barrier, making it effective in treating brain tumors . Furthermore, this compound is currently used in Europe, particularly in France and Italy, as a salvage therapy for recurrent malignant gliomas .

Safety and Hazards

Fotemustine is suspected of causing cancer (Carcinogenicity, Category 2) . The most frequent side effects of treatment with this compound are myelosuppression, leucopenia, and thrombocytopenia . It is recommended to handle this compound in a well-ventilated place, wear suitable protective clothing, and avoid contact with skin and eyes .

Orientations Futures

New drug combinations containing fotemustine and angiogenesis inhibitors, such as bevacizumab, are currently under development . This compound is currently used in Europe, particularly in France and Italy, as a salvage therapy for recurrent malignant gliomas . The objective response to this treatment is between 26% and 70%, and the reported median survival time is 10 months .

Analyse Biochimique

Biochemical Properties

Fotemustine plays a crucial role in biochemical reactions as an alkylating agent. It interacts with DNA, causing cross-linking and strand breaks, which ultimately lead to cell death. This compound interacts with various enzymes and proteins, including thioredoxin reductase 1, which is involved in redox reactions within the cell . The interaction with thioredoxin reductase 1 inhibits its activity, leading to an accumulation of reactive oxygen species and subsequent cell death.

Cellular Effects

This compound exerts significant effects on various cell types, particularly cancer cells. It induces cytotoxicity in glioma cells by causing DNA damage and inhibiting DNA repair mechanisms . This leads to apoptosis and reduced cell proliferation. In addition, this compound affects cell signaling pathways, including the glutamate and glutamine pathways, which are crucial for the survival and proliferation of glioma cells . The compound also influences gene expression by inducing the expression of pro-apoptotic genes and repressing anti-apoptotic genes.

Molecular Mechanism

At the molecular level, this compound exerts its effects through DNA alkylation. It forms covalent bonds with the DNA molecule, leading to the formation of cross-links and strand breaks . This disrupts the DNA replication process and triggers cell death. This compound also generates reactive decomposition products, such as DEP-isocyanate, which deplete glutathione levels and induce oxidative stress . The compound’s ability to inhibit thioredoxin reductase 1 further contributes to its cytotoxic effects by disrupting the redox balance within the cell .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is known for its stability, but it can degrade into reactive intermediates that contribute to its cytotoxicity . Long-term exposure to this compound in in vitro and in vivo studies has shown sustained cytotoxic effects, including persistent DNA damage and oxidative stress . These long-term effects can lead to chronic toxicity and impact cellular function over extended periods.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound effectively reduces tumor growth and improves survival rates in glioma models . At higher doses, the compound can cause significant toxicity, including myelosuppression, leucopenia, and thrombocytopenia . These adverse effects highlight the importance of optimizing the dosage to achieve therapeutic efficacy while minimizing toxicity.

Metabolic Pathways

This compound is involved in several metabolic pathways, including those related to glutamate and glutamine metabolism . The compound’s interaction with thioredoxin reductase 1 and other enzymes involved in redox reactions affects the metabolic flux and levels of metabolites within the cell . This disruption of metabolic pathways contributes to the compound’s cytotoxic effects and its ability to inhibit tumor growth.

Transport and Distribution

This compound is transported and distributed within cells and tissues through passive diffusion due to its high lipophilicity . The compound’s ability to cross the blood-brain barrier allows it to reach brain tumors effectively. Once inside the cell, this compound can interact with various biomolecules, including DNA and proteins, to exert its cytotoxic effects . The distribution of this compound within tissues is influenced by its binding to plasma proteins and its metabolic stability.

Subcellular Localization

This compound’s subcellular localization is primarily within the nucleus, where it interacts with DNA to induce cytotoxic effects . The compound’s ability to cross the nuclear membrane allows it to target the genetic material directly. Additionally, this compound’s interaction with thioredoxin reductase 1 and other enzymes involved in redox reactions occurs within the cytoplasm . This dual localization within the nucleus and cytoplasm contributes to the compound’s overall cytotoxicity.

Méthodes De Préparation

Fotemustine can be prepared using a dissolvent crystallization process to produce aseptic powder for injection . This method improves the stability of the medicament, making it easier to store and transport. The process involves mild reaction conditions and a simple production process . Another method involves preparing this compound as a fat emulsion for injection, which includes mixing soybean oil, mid-chain oil, and oleic acid to prepare an oil phase .

Analyse Des Réactions Chimiques

Fotemustine undergoes several types of chemical reactions, including alkylation and cross-linking of DNA. It forms chloroethyl adducts at the 6 position of guanine, resulting in N1-guanine and N3-cytosine cross-linkages . These reactions inhibit DNA synthesis, cause cell cycle arrest, and ultimately lead to apoptosis . Common reagents used in these reactions include ellagic acid, which inhibits O6-guanine alkylation . The major products formed from these reactions are DNA adducts and cross-links that contribute to the compound’s cytotoxicity .

Comparaison Avec Des Composés Similaires

Fotemustine is similar to other nitrosourea compounds, such as lomustine and carmustine, which are also used as alkylating agents in cancer treatment . this compound has a unique structure that includes a phosphonoalanine group, enhancing its lipophilicity and ability to cross the blood-brain barrier . This makes this compound particularly effective in treating brain tumors compared to other nitrosoureas . Similar compounds include lomustine, carmustine, and semustine .

Propriétés

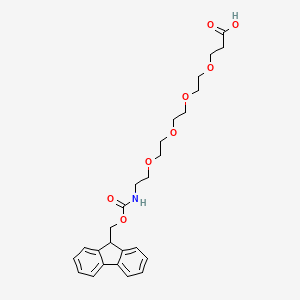

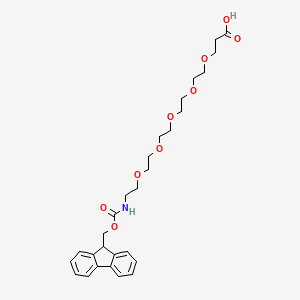

IUPAC Name |

1-(2-chloroethyl)-3-(1-diethoxyphosphorylethyl)-1-nitrosourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19ClN3O5P/c1-4-17-19(16,18-5-2)8(3)11-9(14)13(12-15)7-6-10/h8H,4-7H2,1-3H3,(H,11,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAKWPXVTIGTRJH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=O)(C(C)NC(=O)N(CCCl)N=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19ClN3O5P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80869091 | |

| Record name | Fotemustine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80869091 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

315.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

... The mode of cell death in 11 melanoma cell lines upon exposure to temozolomide and fotemustine /is determined/. ... For both temozolomide and fotemustine apoptosis is the dominant mode of cell death. The contribution of necrosis to total cell death varied between 10 and 40%. The O(6)-methylguanine-DNA methyltransferase (MGMT) activity in the cell lines was between 0 and 1100 fmol mg(-1) protein, and there was a correlation between MGMT activity and the level of resistance to temozolomide and fotemustine. MGMT inactivation by O(6)-benzylguanine sensitized all melanoma cell lines expressing MGMT to temozolomideand fotemustine-induced apoptosis, and MGMT transfection attenuated the apoptotic response. This supports that O(6)-alkylguanines are critical lesions involved in the initiation of programmed melanoma cell death. One of the cell lines (MZ7), derived from a patient subjected to DTIC therapy, exhibited a high level of resistance to temozolomide without expressing MGMT. This was related to an impaired expression of MSH2 and MSH6. The cells were not cross-resistant to fotemustine. Although these data indicate that methylating drug resistance of melanoma cells can be acquired by down-regulation of mismatch repair, a correlation between MSH2 and MSH6 expression in the different lines and temozolomide sensitivity was not found. Apoptosis in melanoma cells induced by temozolomide and fotemustine was accompanied by double-strand break formation (as determined by H2AX phosphorylation) and caspase-3 and -7 activation as well as PARP cleavage. For temozolomide, double-strand breaks correlated significantly with the apoptotic response, whereas for fotemustine a correlation was not found. Melanoma lines expressing p53 wild-type were more resistant to temozolomide and fotemustine than p53 mutant melanoma lines, which is in marked contrast to previous data reported for glioma cells treated with temozolomide. Overall, the findings are in line with the model that in melanoma cells temozolomide-induced O(6)-methylguanine triggers the apoptotic (and necrotic) pathway through double-strand breaks, whereas for chloroethylating agents apoptosis is triggered in a more complex manner. | |

| Record name | Fotemustine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7762 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Solid | |

CAS No. |

92118-27-9, 191219-77-9, 191220-84-5 | |

| Record name | Fotemustine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=92118-27-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fotemustine [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0092118279 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fotemustine, (-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0191219779 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fotemustine, (+)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0191220845 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fotemustine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80869091 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (RS)-1-[3-(2-CHLORETHYL)-3-NITROSOUREIDO]ETHYLPHOSPHONATE of DIETHYL | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FOTEMUSTINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GQ7JL9P5I2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | FOTEMUSTINE, (+)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UPB2NN83AR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | FOTEMUSTINE, (-)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QY93P3GN94 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Fotemustine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7762 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

85 °C | |

| Record name | Fotemustine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7762 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[2-[2-(Fmoc-amino)ethoxy]ethoxy]acetic acid](/img/structure/B1673517.png)

![N-[(4-Chlorophenyl)methyl]-1-Methyl-1h-Pyrazolo[3,4-D]pyrimidin-4-Amine](/img/structure/B1673522.png)